Anticonvulsant Potency vs. Propranolol
In a direct comparative study against experimentally induced seizures in mice, propranolol glycol (PG) exhibited significant anticonvulsant activity, being 1/2 to 1/3 as potent as the parent drug propranolol. This represents a 2- to 3-fold greater potency than the other major metabolite, N-desisopropylpropranolol (NDP), which was only 1/6 as potent [1].
| Evidence Dimension | Anticonvulsant potency (relative to propranolol) |
|---|---|
| Target Compound Data | Relative potency: 1/2 to 1/3 |
| Comparator Or Baseline | Propranolol (parent drug) and N-desisopropylpropranolol (NDP) with relative potencies of 1 (reference) and 1/6, respectively |
| Quantified Difference | PG is 2- to 3-fold more potent than NDP as an anticonvulsant |
| Conditions | In vivo: Mice, 4 seizure models (pentylenetetrazol, strychnine, low frequency and maximal electroshock) |
Why This Matters
This quantifies PG as the more active of the two major side-chain metabolites, supporting its selection as the primary metabolite of interest for in vivo neuropharmacology studies or when investigating the mechanisms of propranolol's CNS effects.
- [1] Saelens DA, Walle T, Privitera PJ, Knapp DR, Gaffney T. Studies on the contribution of active metabolites to the anticonvulsant effects of propranolol. Eur J Pharmacol. 1977 Mar 7;42(1):39-46. doi: 10.1016/0014-2999(77)90188-1. View Source
